molecular formula C9H11BrClNO B2591347 (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 2088960-09-0

(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No.: B2591347
CAS No.: 2088960-09-0
M. Wt: 264.55
InChI Key: PNIHBTMBADOHGA-DDWIOCJRSA-N
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Description

(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound with a unique structure that includes a bromine atom and a benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzopyran derivative, followed by the introduction of an amine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzopyran compounds.

Scientific Research Applications

(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and cellular processes.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with similar structural features used in antimicrobial applications.

    Domiphen bromide: Another brominated compound with applications in combating bacterial resistance.

Uniqueness

(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a bromine atom and an amine group. This combination of features makes it particularly useful in the synthesis of complex molecules and in studies of molecular interactions.

Properties

IUPAC Name

(4R)-6-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIHBTMBADOHGA-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088960-09-0
Record name (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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